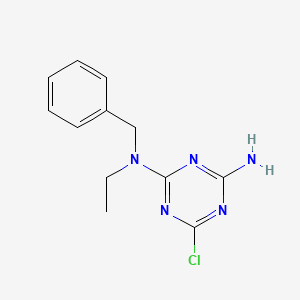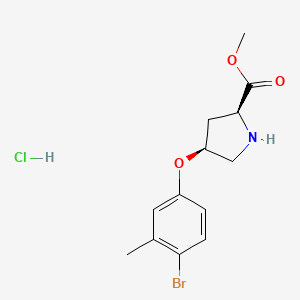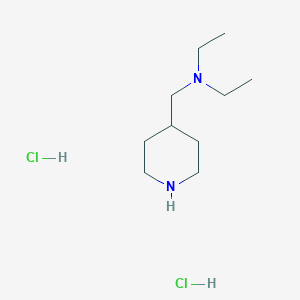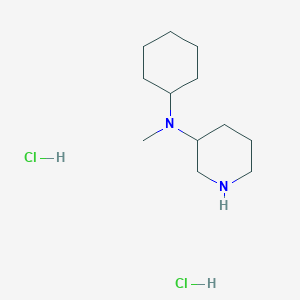![molecular formula C17H16O2 B1424766 4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde CAS No. 883523-34-0](/img/structure/B1424766.png)
4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde
Vue d'ensemble
Description
The compound “4-(Cyclopropylmethoxy)[1,1’-biphenyl]-3-carbaldehyde” is a type of biphenyl derivative. Biphenyls are organic compounds that contain two benzene rings connected by a single bond . They are used in a variety of applications, including as intermediates in the synthesis of various pharmaceutical and chemical products .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar biphenyl compounds are often synthesized through various organic reactions, including Suzuki coupling, Ullmann reaction, and others .Molecular Structure Analysis
The molecular structure of similar compounds suggests that this compound would have a biphenyl core with a cyclopropylmethoxy group attached at the 4-position .Applications De Recherche Scientifique
Synthesis and Photophysical Properties
4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde and its derivatives exhibit significant potential in synthetic and applied chemistry. For instance, the synthesis of novel fluorescent aryl-substituted thiophene derivatives has been reported, showcasing the promise of these compounds as functional materials for organic light-emitting diodes. The photophysical properties of these compounds, such as their UV-Vis absorption and photoluminescent spectra, have been investigated, indicating their potential in advanced materials science (Xu & Yu, 2011).
Catalytic Applications and Complex Formation
The chemical utility of carbaldehydes extends to catalysis and complex formation. For instance, isoxazole-3-carbaldehyde oximes derived from 4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde have been utilized to form complexes with palladium, which show high catalytic activity in reactions like the Suzuki reaction. This highlights the role of these compounds in facilitating important chemical transformations (Potkin et al., 2014).
Pharmaceutical Applications
In pharmaceutical research, derivatives of 4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde have been synthesized and evaluated for their biological activities. For example, 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have been studied for their antioxidant and anti-inflammatory properties, demonstrating the therapeutic potential of these compounds (Sudha et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-5-phenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-11-16-10-15(14-4-2-1-3-5-14)8-9-17(16)19-12-13-6-7-13/h1-5,8-11,13H,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAGFMNQDNHXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424686.png)

![n-[2-(2-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424691.png)

![2-{Methyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424693.png)







![1-Methyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1424705.png)